molecular formula C14H17N5NaO6P B023017 N6-Monobutyryl-2'-deoxyadenosine 3' CAS No. 108347-96-2

N6-Monobutyryl-2'-deoxyadenosine 3'

Cat. No.: B023017
CAS No.: 108347-96-2
M. Wt: 406.29 g/mol
InChI Key: FJKPBOORPDEEFY-UHFFFAOYSA-N
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Description

N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is a cyclic nucleotide that plays a crucial role in various biological processes, including signal transduction pathways. This compound is often used in scientific research to study cellular responses and signaling mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt involves the modification of adenosine derivatives. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.

    Butyrylation: The N6 position of the adenosine derivative is butyrylated using butyric anhydride under basic conditions.

    Cyclization: The cyclic monophosphate structure is formed through cyclization reactions involving phosphorylating agents.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the cyclic phosphate ring.

    Oxidation: Oxidative reactions can modify the butyryl group or the adenine base.

    Substitution: Nucleophilic substitution reactions can occur at the N6 position or the phosphate group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Adenosine derivatives and inorganic phosphate.

    Oxidation: Oxidized adenosine derivatives.

    Substitution: Substituted adenosine derivatives.

Scientific Research Applications

N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt is widely used in scientific research due to its ability to mimic endogenous cAMP. Its applications include:

    Chemistry: Studying the chemical properties and reactivity of cyclic nucleotides.

    Biology: Investigating cellular signaling pathways, particularly those involving cAMP-dependent protein kinases.

    Medicine: Exploring potential therapeutic applications in diseases related to cAMP signaling dysregulation.

    Industry: Used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects by activating cAMP-dependent protein kinases (PKA). Upon entering the cell, it binds to the regulatory subunits of PKA, causing the release of the catalytic subunits. These catalytic subunits then phosphorylate various target proteins, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate sodium salt: Another analog of cAMP with similar properties but with two butyryl groups.

    Dibutyryl cyclic-AMP sodium salt: A more lipophilic analog of cAMP with greater cell permeability.

Uniqueness

N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt is unique due to its specific butyrylation at the N6 position, which provides distinct biochemical properties and stability compared to other cAMP analogs. This makes it particularly useful in studies requiring precise modulation of cAMP signaling.

Properties

InChI

InChI=1S/C14H18N5O6P.Na/c1-2-3-10(20)18-13-12-14(16-6-15-13)19(7-17-12)11-4-8-9(24-11)5-23-26(21,22)25-8;/h6-9,11H,2-5H2,1H3,(H,21,22)(H,15,16,18,20);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKPBOORPDEEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC4C(O3)COP(=O)(O4)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585230
Record name PUBCHEM_16219693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108347-96-2
Record name PUBCHEM_16219693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N6-Monobutyryl-2'-deoxyadenosine 3'
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N6-Monobutyryl-2'-deoxyadenosine 3'
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